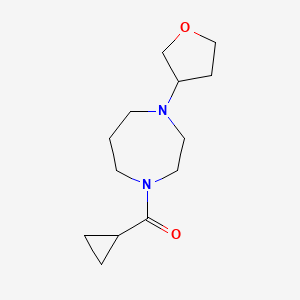
3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the pyridine and pyrazolo[1,5-a]pyridine families, which share structural similarities with the compound . These compounds are of interest due to their pharmacological properties, such as the potent CRF(1) antagonistic activity found in 3-phenylpyrazolo[4,3-b]pyridines and the antiasthmatic properties of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of labeled precursors for tracing metabolic fate. For instance, 3-phenylpyrazolo[4,3-b]pyridines were synthesized through a cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate . In another study, carbon-14 and deuterium-labeled versions of 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine were synthesized to investigate its metabolic fate, with the carbon-14 labeled compound achieving a 67.7% yield .
Molecular Structure Analysis
The molecular structure of the compound of interest would likely include a pyridin-2(1H)-one core with a 4-isopropylpiperazine moiety attached through a carbonyl linker. This structure would be expected to influence the compound's binding affinity and selectivity to biological targets. The related compounds discussed in the papers feature a pyrazolo[4,3-b]pyridine or pyrazolo[1,5-a]pyridine core, which are known to interact with biological receptors such as the CRF(1) receptor .
Chemical Reactions Analysis
The chemical reactions involving the related compounds include cyclization and labeling reactions. The cyclization step is crucial for constructing the pyrazolo[4,3-b]pyridine core , while the labeling with carbon-14 or deuterium allows for the study of the compound's metabolic pathways . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and study of 3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one are not directly provided, the properties of structurally related compounds can offer some insights. For example, the polarity of the 2-alkylpyrazolo[4,3-b]pyridines is mentioned, which affects their activity . The specific activity and yield of the labeled compounds also provide information on their stability and suitability for pharmacokinetic studies . These properties are important for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-(4-propan-2-ylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)15-6-8-16(9-7-15)13(18)11-4-3-5-14-12(11)17/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJQOLXPMYKUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylpiperazine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)
![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)





![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
